3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound is a 1,2,4-triazol-5-one derivative featuring a cyclopentenyl substituent at position 3 and a pyridin-4-ylmethyl group at position 1. Its molecular formula is C₁₄H₁₆N₄O (molecular weight: 256.30 g/mol), with a Smiles notation of Cn1c(C2CC=CC2)nn(Cc2ccccn2)c1=O . The pyridin-4-ylmethyl group distinguishes it from positional isomers, such as the pyridin-2-ylmethyl analog (CAS 2202178-85-4) . Its structural uniqueness lies in the combination of a strained cyclopentenyl ring and the electron-rich pyridine moiety, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-13(12-4-2-3-5-12)16-18(14(17)19)10-11-6-8-15-9-7-11/h2-3,6-9,12H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXMTLGRGXVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentene Group: The cyclopentene moiety can be introduced via a Heck reaction or similar coupling reactions involving cyclopentene derivatives.
Attachment of the Pyridine Group: The pyridine moiety is often introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazolone ring or the pyridine moiety, potentially yielding dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Epoxides and Diols: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Functionalized Pyridines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazolone core is known for its bioactivity, and modifications at the cyclopentene and pyridine moieties could enhance its efficacy and selectivity.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The triazolone ring could participate in hydrogen bonding or π-π interactions, while the cyclopentene and pyridine groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridine Substitution Effects
The pyridin-2-ylmethyl analog (3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one) shares the same core structure but differs in the pyridine substitution position. This positional isomerism alters electronic properties:
- Pyridin-2-ylmethyl : The ortho-substituted nitrogen could sterically hinder interactions or participate in π-π stacking differently .
Table 1: Key Differences Between Pyridine Isomers
| Property | Pyridin-4-ylmethyl Derivative | Pyridin-2-ylmethyl Derivative |
|---|---|---|
| Molecular Weight | 256.30 g/mol | 256.30 g/mol |
| Smiles Notation | Cn1c(C2CC=CC2)nn(Cc2ccccn2)c1=O |
Cn1c(C2CC=CC2)nn(Cc2cccnc2)c1=O |
| Predicted Solubility* | Moderate (polar pyridine) | Lower (steric hindrance) |
*Predicted based on substituent polarity and steric effects .
Triazole Derivatives with Varied Substituents
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
This compound (Pokhodylo et al., 2018) replaces the triazol-5-one core with a 1,2,3-triazole and introduces a formyl group. Key distinctions:
- Bioactivity : The 1,2,3-triazole core is often associated with click chemistry applications, whereas 1,2,4-triazol-5-ones are explored for kinase inhibition .
- Substituents : The pyridin-3-yl group and ester moiety may reduce membrane permeability compared to the pyridin-4-ylmethyl derivative .
3-[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone
This analog () incorporates a chlorobenzyl group and methylsulfanyl substituent. Differences include:
Heterocyclic Compounds with Similar Cores
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one
Kaushik and Verma (2011) synthesized this triazinone derivative, which shares a fused heterocyclic system. Contrasts include:
- Electron-Withdrawing Groups : The nitrobenzoyl group may reduce metabolic stability compared to the pyridin-4-ylmethyl substituent .
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
Chakib et al. (2010) reported this pyrazolone with a benzothiazole substituent. Key differences:
Crystallographic Analysis
SHELXL () is widely used for refining such structures.
Biological Activity
The compound 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2200885-46-5) is a heterocyclic triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 256.30 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising effects:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. A related study demonstrated that triazoles can inhibit the growth of various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known active triazoles suggest potential effectiveness against pathogens.
Antitumor Activity
Triazole-based compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. For instance, a case study involving a triazole derivative indicated significant cytotoxic effects against cancer cell lines. Further research is needed to evaluate the antitumor potential of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Triazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound may similarly modulate inflammatory responses.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The presence of the pyridine and triazole rings contributes to its biological activity by enhancing binding affinity to biological targets.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Cyclopentene + Pyridine derivative | X% |
| 2 | Cyclization | Triazole formation via hydrazine | Y% |
| 3 | Purification | Crystallization or chromatography | Z% |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar triazole derivatives:
- Antimicrobial Study : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antitumor Research : In vitro assays showed that triazole derivatives could induce apoptosis in cancer cells through caspase activation.
- Inflammation Modulation : Research indicated that compounds with similar structures reduced levels of TNF-alpha and IL-6 in animal models of inflammation.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves cyclocondensation of thiosemicarbazides with cyclopentenyl ketones, followed by alkylation at the triazole nitrogen using pyridin-4-ylmethyl halides. Key steps include:
- Cyclization under reflux with acetic acid or polyphosphoric acid to form the triazolone core .
- Nucleophilic substitution to introduce the pyridinylmethyl group, optimized under inert atmosphere (N₂/Ar) to prevent oxidation .
- Critical Note : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted thioureas or dimerized intermediates .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement resolves the stereochemistry of the cyclopentenyl group and confirms the triazolone-pyridinylmethyl linkage .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the pyridinyl protons (δ 8.5–7.5 ppm) and cyclopentenyl protons (δ 5.5–6.0 ppm) are diagnostic .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of triazolone) and ~1600 cm⁻¹ (C=N of pyridine) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- Storage : In a desiccator at 2–8°C to prevent hydrolysis of the triazolone ring .
- Exposure Mitigation : Use fume hoods during synthesis due to potential release of volatile pyridine derivatives; nitrile gloves and lab coats are mandatory .
Advanced Research Questions
Q. How do the cyclopentenyl and pyridinylmethyl substituents influence the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Steric Effects : The cyclopentenyl group introduces conformational rigidity, reducing rotational freedom in the triazolone ring, which can be quantified via DFT calculations .
- Electronic Effects : The pyridinylmethyl group enhances electron density at the triazolone N2 position, favoring electrophilic substitution reactions (e.g., nitration) at this site .
- Crystal Packing : π-π stacking between pyridine rings and hydrogen bonding via triazolone carbonyls drive supramolecular assembly, as shown in related triazolone derivatives .
Q. What experimental strategies resolve crystallographic disorder in the cyclopentenyl moiety during X-ray analysis?
- Methodological Answer :
- SHELXL Refinement : Use PART and SIMU instructions to model disordered cyclopentenyl conformers. Restraints on bond lengths and angles prevent overfitting .
- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution of the cyclopentenyl group’s electron density map .
Q. How can contradictory data between spectroscopic purity and biological activity be analyzed?
- Methodological Answer :
- HPLC-MS Purity vs. Bioassay Discrepancies : Trace impurities (e.g., unreacted pyridinylmethyl halides) may inhibit biological targets. Use preparative HPLC to isolate the compound and retest .
- Synergistic/Antagonistic Effects : Co-crystallization with proteins (e.g., kinases) can reveal if the compound acts as a prodrug or requires metabolic activation .
Q. What methodologies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of triazolone:alkylating agent) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield for the alkylation step .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR, JAK2) using the pyridinylmethyl group as a hinge-binding motif .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD values (<2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
